2,2-Dimethylvaleraldehyde semicarbazone

Description

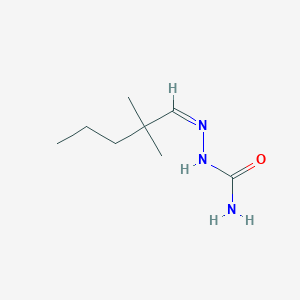

2,2-Dimethylvaleraldehyde semicarbazone is a Schiff base derived from the condensation of 2,2-dimethylvaleraldehyde (a branched-chain aldehyde) with semicarbazide. This compound belongs to the semicarbazone class, characterized by the –NH–C(=O)–NH– pharmacophore linked to an aldehyde-derived imine (–CH=N–) group . Its synthesis involves an acid-catalyzed exothermic reaction under pH-controlled conditions, typical of semicarbazone formation . The compound is structurally defined by its branched alkyl substituents (2,2-dimethyl groups), which influence its steric and electronic properties, affecting reactivity, stability, and biological interactions. Characterization typically employs IR spectroscopy (C=N stretch at ~1600–1650 cm⁻¹) and ¹H-NMR (imine proton at δ 7.5–8.5 ppm) .

Properties

CAS No. |

16519-71-4 |

|---|---|

Molecular Formula |

C8H17N3O |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

[(Z)-2,2-dimethylpentylideneamino]urea |

InChI |

InChI=1S/C8H17N3O/c1-4-5-8(2,3)6-10-11-7(9)12/h6H,4-5H2,1-3H3,(H3,9,11,12)/b10-6- |

InChI Key |

HOWLUCHINSUHTQ-POHAHGRESA-N |

SMILES |

CCCC(C)(C)C=NNC(=O)N |

Isomeric SMILES |

CCCC(C)(C)/C=N\NC(=O)N |

Canonical SMILES |

CCCC(C)(C)C=NNC(=O)N |

Synonyms |

2,2-Dimethylvaleraldehyde semicarbazone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Semicarbazones

Metal Complexation Behavior

Semicarbazones act as N,O-donor ligands, forming stable complexes with transition metals. Comparative studies reveal:

- Salicylaldehyde semicarbazone: Binds Rh(III) as a dianionic O,N,O-donor, forming [Rh(PPh₃)₂(ONO–NR₂)Cl] complexes with catalytic applications .

- Aldophosphamide semicarbazone : Forms alkylating metal complexes critical in cyclophosphamide metabolism studies .

- 2,2-Dimethylvaleraldehyde semicarbazone : Steric hindrance from branched substituents may limit coordination flexibility compared to planar aromatic ligands like 2-pyrrolecarboxaldehyde-4-phenylsemicarbazone , which binds Ni(II), Cu(II), Pd(II), and Ag(I) effectively .

Table 2: Metal Coordination Modes

Antimicrobial and Anticonvulsant Activity

- Antimicrobial activity : Thiosemicarbazones (e.g., thiosemicarbazide derivatives ) generally show higher antibacterial potency than semicarbazones due to the sulfur atom’s soft nucleophilicity . For instance, 2,3,4-trimethoxybenzaldehyde semicarbazone exhibits moderate antifungal activity via membrane disruption .

- Anticonvulsant activity : Semicarbazones with N-(2,6-dimethylphenyl) substituents outperform phenytoin in rodent models, reducing seizure duration by 40–60% . The branched alkyl groups in 2,2-dimethylvaleraldehyde SCZ may similarly enhance CNS penetration but require empirical validation.

Table 3: Pharmacological Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.